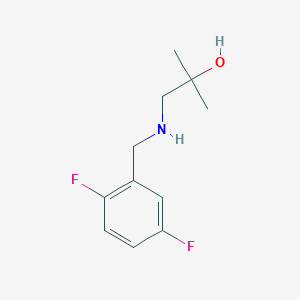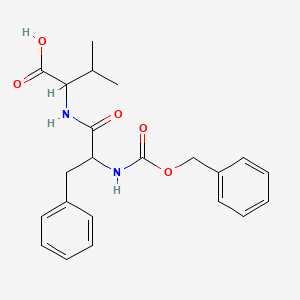
2-Hydrazinylcyclopentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylcyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring substituted with a hydrazine and a hydroxyl group.
Méthodes De Préparation
The synthesis of 2-Hydrazinylcyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Hydrazinylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydrazinylcyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylcyclopentan-1-ol hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the inhibition of specific enzymes or the modification of protein structures. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-Hydrazinylcyclopentan-1-ol hydrochloride can be compared with other hydrazine-containing compounds, such as:
Phenylhydrazine: Known for its use in the synthesis of hydrazones and its biological activity.
Hydrazine sulfate: Used in various industrial applications and studied for its potential therapeutic effects.
1,2-Dihydrazinocyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
Propriétés
Formule moléculaire |
C5H13ClN2O |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
2-hydrazinylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H |
Clé InChI |
QPTGEYOLUZKYKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)






![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)
